molecular formula C20H18O4 B2662920 5-Hydroxy-8,8-dimethyl-4-phenyl-9,10-dihydropyrano[2,3-h]chromen-2-one CAS No. 23708-08-9

5-Hydroxy-8,8-dimethyl-4-phenyl-9,10-dihydropyrano[2,3-h]chromen-2-one

Cat. No.: B2662920
CAS No.: 23708-08-9
M. Wt: 322.36
InChI Key: BDWAFTUVPZWXIV-UHFFFAOYSA-N
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Description

5-Hydroxy-8,8-dimethyl-4-phenyl-9,10-dihydropyrano[2,3-h]chromen-2-one is a complex organic compound belonging to the class of pyranochromenes. These compounds are known for their diverse biological activities and are of significant interest in medicinal chemistry and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-8,8-dimethyl-4-phenyl-9,10-dihydropyrano[2,3-h]chromen-2-one typically involves a multi-step process starting from resorcinol. Resorcinol reacts with 3-chloropropanoic acid to form 7-hydroxychroman-4-one. This intermediate then undergoes a reaction with 2-methylbut-3-yn-2-ol, leading to the formation of 7-((2-methylbut-3-yn-2-yl)oxy)chroman-4-one. The compound is then subjected to a Claisen rearrangement by heating in DMF to yield 8,8-dimethyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromen-4-one .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-8,8-dimethyl-4-phenyl-9,10-dihydropyrano[2,3-h]chromen-2-one undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it into dihydro derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the hydroxyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typical reducing agents.

    Substitution: Nucleophiles such as alkoxides and amines are used under basic conditions.

Major Products

The major products formed from these reactions include various substituted pyranochromenes and their oxidized or reduced forms .

Scientific Research Applications

5-Hydroxy-8,8-dimethyl-4-phenyl-9,10-dihydropyrano[2,3-h]chromen-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Hydroxy-8,8-dimethyl-4-phenyl-9,10-dihydropyrano[2,3-h]chromen-2-one involves its interaction with cellular targets, leading to apoptosis in cancer cells. The compound is believed to induce apoptosis through the mitochondrial pathway, involving the release of cytochrome c and activation of caspases .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Hydroxy-8,8-dimethyl-4-phenyl-9,10-dihydropyrano[2,3-h]chromen-2-one is unique due to its specific structural features, which confer distinct biological activities. Its hydroxyl and phenyl groups contribute to its reactivity and potential as a therapeutic agent .

Properties

IUPAC Name

5-hydroxy-8,8-dimethyl-4-phenyl-9,10-dihydropyrano[2,3-h]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O4/c1-20(2)9-8-13-16(24-20)11-15(21)18-14(10-17(22)23-19(13)18)12-6-4-3-5-7-12/h3-7,10-11,21H,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDWAFTUVPZWXIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2=C(O1)C=C(C3=C2OC(=O)C=C3C4=CC=CC=C4)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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